molecular formula C17H20ClN3O4S B2691168 5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415511-13-4

5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2691168
CAS No.: 2415511-13-4
M. Wt: 397.87
InChI Key: CTBCEFRJNDQYRC-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with an ethoxybenzenesulfonyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the sulfonylation of 2-ethoxybenzenesulfonyl chloride with piperidine.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-chloropyrimidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the sulfonyl group to a sulfone or sulfoxide.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group to sulfone or sulfoxide derivatives.

Scientific Research Applications

5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact mechanism would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine: Similar structure with a methoxy group instead of an ethoxy group.

    5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}benzene: Similar structure with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-Chloro-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-2-24-15-5-3-4-6-16(15)26(22,23)21-9-7-14(8-10-21)25-17-19-11-13(18)12-20-17/h3-6,11-12,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBCEFRJNDQYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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